[(5-Cyclopropyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride hydrate
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Overview
Description
[(5-Cyclopropyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride hydrate is a chemical compound with the molecular formula C7H11N3·2HCl·H2O . This compound is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of [(5-Cyclopropyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride hydrate typically involves the reaction of 5-cyclopropyl-1H-pyrazole-3-carbaldehyde with an amine source under acidic conditions to form the desired amine derivative . The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the amine group. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
[(5-Cyclopropyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
[(5-Cyclopropyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(5-Cyclopropyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
[(5-Cyclopropyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride hydrate can be compared with other similar compounds, such as:
Properties
IUPAC Name |
(3-cyclopropyl-1H-pyrazol-5-yl)methanamine;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH.H2O/c8-4-6-3-7(10-9-6)5-1-2-5;;;/h3,5H,1-2,4,8H2,(H,9,10);2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAKWMDSIKDQDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=C2)CN.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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